8-Methoxypyrido[3,4-b]pyrazine chemical structure and properties
8-Methoxypyrido[3,4-b]pyrazine chemical structure and properties
An In-depth Technical Guide to 8-Methoxypyrido[3,4-b]pyrazine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 8-Methoxypyrido[3,4-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. The guide elucidates its core chemical structure, details its physicochemical properties, outlines a representative synthetic pathway with a detailed experimental protocol, and explores its known and potential biological activities. The pyrido[3,4-b]pyrazine scaffold is a versatile building block in the development of novel therapeutic agents, particularly for targeting complex diseases.[1] This guide serves as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.
Molecular Structure and Physicochemical Properties
Chemical Structure Elucidation
8-Methoxypyrido[3,4-b]pyrazine is a fused heterocyclic system consisting of a pyridine ring and a pyrazine ring. The fusion occurs at the 'b' face of the pyrazine ring and the '3,4' positions of the pyridine ring. A methoxy group (-OCH₃) is substituted at the C-8 position. The nitrogen-rich framework of the parent molecule, pyrido[3,4-b]pyrazine, contributes to its chemical stability and reactivity, making it a prime candidate for functionalization in drug discovery programs.[1]
The precise arrangement and numbering of the atoms are critical for unambiguous scientific communication and are depicted in the diagram below.
Caption: Chemical Structure of 8-Methoxypyrido[3,4-b]pyrazine.
Physicochemical Data
A summary of the key physicochemical properties for the parent scaffold and the target molecule is provided below. These data are essential for experimental design, including reaction setup, purification, and formulation.
| Property | Value (Pyrido[3,4-b]pyrazine) | Value (8-Methoxypyrido[3,4-b]pyrazine - Predicted) | Source |
| Molecular Formula | C₇H₅N₃ | C₈H₇N₃O | [1] |
| Molecular Weight | 131.14 g/mol | 161.16 g/mol | [1] |
| Appearance | Yellow to light brownish powder | - | [1] |
| Monoisotopic Mass | 131.048347172 Da | 161.058912 Da | [2] |
| XLogP3 | 0.1 | ~1.5 (Estimated) | [2] |
| Storage Conditions | Store at 0-8°C | Store at 0-8°C, protect from light | [1] |
Synthesis and Characterization
The synthesis of substituted pyrido[3,4-b]pyrazines typically involves the condensation of a diaminopyridine derivative with a 1,2-dicarbonyl compound. The specific placement of the methoxy group at the 8-position requires a strategically chosen starting material.
Representative Synthetic Pathway
A plausible and efficient synthesis of 8-Methoxypyrido[3,4-b]pyrazine can be achieved through a multi-step sequence starting from commercially available pyridine derivatives. The key transformation is the construction of the pyrazine ring onto the pyridine core.
Caption: A representative synthetic workflow for 8-Methoxypyrido[3,4-b]pyrazine.
Experimental Protocol: A Self-Validating System
This protocol describes a robust method for the synthesis and purification of 8-Methoxypyrido[3,4-b]pyrazine. Each step includes checkpoints for validation to ensure the integrity of the final product.
Materials:
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2,3-Diamino-4-methoxypyridine (1.0 eq)
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Glyoxal (40% solution in water, 1.1 eq)
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Ethanol (reagent grade)
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Sodium sulfate (anhydrous)
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Silica gel (for column chromatography)
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Ethyl acetate and Hexanes (for elution)
Procedure:
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Reaction Setup: To a solution of 2,3-Diamino-4-methoxypyridine in ethanol, add glyoxal dropwise at room temperature. The causality for using ethanol as a solvent is its ability to dissolve the reactants and its suitable boiling point for the subsequent reflux.
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Condensation: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Refluxing provides the necessary activation energy for the condensation and subsequent cyclization to form the pyrazine ring.
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Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Redissolve the residue in ethyl acetate and wash with brine. The organic layer is then dried over anhydrous sodium sulfate and filtered. This step removes water and inorganic impurities.
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Purification and Validation: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The fractions containing the desired product are combined and the solvent is evaporated.
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Characterization (Self-Validation): The identity and purity of the final compound, 8-Methoxypyrido[3,4-b]pyrazine, must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should be consistent with the proposed structure. Further purity assessment can be performed using HPLC.[3]
Biological Activity and Therapeutic Potential
The pyridine and pyrazine rings are common scaffolds in a multitude of FDA-approved drugs, highlighting their importance in medicinal chemistry.[4] Fused systems like pyridopyrazines and the structurally related pyridopyrimidines often exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5]
Potential as Kinase Inhibitors
Many heterocyclic compounds containing the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, which is structurally analogous to the pyrido[3,4-b]pyrazine core, have shown potent activity as tyrosine kinase inhibitors.[6] These kinases are crucial in cell signaling pathways, and their dysregulation is a hallmark of many cancers. It is plausible that 8-Methoxypyrido[3,4-b]pyrazine and its derivatives could be designed to target the ATP-binding site of various kinases, such as VEGFR-2 or HER-2, which are implicated in tumor angiogenesis and growth.[7] The methoxy substituent can be a key interaction point within a kinase binding pocket, or it can serve as a handle for further chemical modification to optimize potency and selectivity.
Anti-Inflammatory Applications
Derivatives of related pyridine-based heterocycles have been investigated for their ability to modulate inflammatory responses.[8][9] For instance, some analogs have shown inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[8] The pyrido[3,4-b]pyrazine scaffold could serve as a template for developing novel anti-inflammatory agents that may act by inhibiting key inflammatory mediators like TNF-α, IL-1β, and IL-6.[8]
Neurological and Other Applications
The parent pyrido[3,4-b]pyrazine scaffold is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1] Furthermore, derivatives of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine have been synthesized and evaluated as inhibitors of HB-EGF shedding, which has implications for skin diseases.[10] This demonstrates the broad therapeutic potential of this chemical class.
Conclusion and Future Directions
8-Methoxypyrido[3,4-b]pyrazine is a molecule with significant potential as a scaffold in drug discovery. Its synthesis is accessible, and its structure is amenable to further diversification to explore a wide range of biological targets. Future research should focus on synthesizing a library of derivatives with substitutions at various positions to build a comprehensive structure-activity relationship (SAR) profile. Such studies, guided by computational modeling and in vitro screening, will be instrumental in unlocking the full therapeutic potential of this promising heterocyclic system.
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